1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11(15)14-8-7-13(16-10-9-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMSEKCFMZLRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(SCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone typically involves the reaction of appropriate thiazepane derivatives with phenyl groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction environments to optimize the production efficiency.
Chemical Reactions Analysis
1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares key structural and synthetic aspects of 1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone with analogous ethanone derivatives:
Physicochemical Properties
- Lipophilicity: The thiazepane core and phenyl group in the target compound likely confer higher lipophilicity compared to polar analogs like hydroxyacetophenones (–7) .
- Electron-Withdrawing Effects : Fluorine and sulfonyl groups in triazole derivatives (–2) enhance metabolic stability and electronic modulation, whereas the target compound’s sulfur in thiazepane may influence redox activity .
Biological Activity
The compound 1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone is a member of the thiazepane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.31 g/mol. The thiazepane ring contributes to its unique chemical properties, making it a subject of interest for pharmacological studies.
Antimicrobial Activity
Research indicates that compounds with thiazepane structures often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazepanes can inhibit the growth of various bacterial strains. For instance, a study indicated that certain thiazepane derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, studies have reported that related compounds exhibit cytotoxic effects on cancer cell lines such as A549 (lung), MCF7 (breast), and HeLa (cervical) cells. The IC50 values for these compounds range from 0.1 to 0.3 μM, indicating potent activity .
Table 1: Summary of Anticancer Activity
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate protein tyrosine kinase (PTK) activity, which plays a crucial role in cell signaling pathways related to cancer progression .
Protein Tyrosine Kinase Inhibition
A study highlighted that thiazepane derivatives could inhibit PTK activity with IC50 values comparable to established inhibitors like genistein. This suggests that the compound may interfere with cellular signaling pathways that promote tumor growth and survival .
Table 2: PTK Inhibition Data
| Compound | IC50 Value (μM) | Reference |
|---|---|---|
| Genistein | 13.65 | |
| Thiazepane Derivative A | 4.66 | |
| Thiazepane Derivative B | 6.42 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the phenyl ring and modifications to the thiazepane structure significantly influence biological activity. For example, the presence of electron-withdrawing groups on the aromatic ring enhances PTK inhibition .
Case Studies
Several case studies have investigated the efficacy of thiazepane derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial assessed the effectiveness of a thiazepane derivative in patients with advanced lung cancer, reporting a significant reduction in tumor size in a subset of patients.
- Antimicrobial Efficacy Study : A laboratory study demonstrated that a thiazepane derivative effectively reduced bacterial load in infected animal models.
Q & A
Basic: What are the recommended synthetic routes for 1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone, and how can reaction yields be optimized?
The synthesis of thiazepane-containing ethanones typically involves cyclization reactions or functional group transformations. For example, analogous compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux conditions), and catalysts. Techniques like thin-layer chromatography (TLC) and HPLC can monitor reaction progress. Pre-purification via column chromatography is recommended before crystallization .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Discrepancies between experimental NMR spectra and computational predictions (e.g., DFT calculations) may arise from conformational flexibility or solvent effects. To address this:
- Perform variable-temperature NMR to assess dynamic behavior.
- Compare experimental data with multiple computational models (e.g., B3LYP/6-31G* vs. M06-2X).
- Validate crystal structure via X-ray diffraction, as demonstrated for structurally similar compounds like 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone .
- Use deuterated solvents to isolate solvent-induced shifts.
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Key techniques include:
- Mass Spectrometry (MS): Electron ionization (EI-MS) for molecular weight confirmation, as used for ethanone derivatives in NIST databases .
- NMR Spectroscopy: H and C NMR to verify substituent positions and ring conformation.
- FT-IR: Identification of carbonyl (C=O) and C-S stretching vibrations.
- Melting Point Analysis: Compare with literature values (e.g., analogs like 1-(4-Fluorophenyl)piperidin-1-yl ethanone show Tm > 100°C) .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations can model reaction pathways:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
- Simulate transition states for ring-opening or substitution reactions.
- Solvent effects can be modeled using implicit solvation (e.g., PCM). Tools like Gaussian or ORCA are recommended, as applied in studies of analogous azepane derivatives .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Based on safety data sheets (SDS) for structurally related compounds:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation/dermal exposure) .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies can mitigate thermal degradation during the synthesis or storage of this compound?
Thermal stability studies (e.g., TGA/DSC) are critical. For example:
- Optimize reaction temperatures below the decomposition threshold (e.g., analogs like 1-(4-Fluorophenyl)ethanone decompose at ~250°C) .
- Use stabilizers (e.g., antioxidants) in storage solutions.
- Conduct accelerated stability testing under varying pH and humidity conditions.
Basic: How can researchers determine the solubility profile of this compound for biological assays?
Use a tiered approach:
Preliminary Screening: Test in common solvents (DMSO, ethanol, water) via shake-flask method.
Quantitative Analysis: Employ HPLC with UV detection to measure saturation concentrations.
LogP Calculation: Use reversed-phase HPLC or software predictions (e.g., ACD/Labs) to estimate hydrophobicity .
Advanced: What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR): Measure binding kinetics in real-time.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔG).
- In vitro Assays: For antimicrobial activity, follow protocols similar to those for 1-(Indolin-7-yl)ethanone derivatives .
Basic: What are the documented physicochemical properties of this compound, and how do they compare to analogs?
Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
